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D-Leucine, 2-(hydroxymethyl)- -

D-Leucine, 2-(hydroxymethyl)-

Catalog Number: EVT-13274572
CAS Number:
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Leucine, 2-(hydroxymethyl)- is a branched-chain amino acid that plays a significant role in protein synthesis and various metabolic processes. It is a derivative of leucine, which is essential for human health, particularly in muscle metabolism and growth. The compound features a hydroxymethyl group at the second carbon position, contributing to its unique properties and biological activities.

Source

D-Leucine, 2-(hydroxymethyl)- can be derived from natural sources such as proteins in foods like meat, dairy, and legumes. It can also be synthesized through various chemical methods in laboratory settings.

Classification

This compound is classified as an amino acid and specifically falls under the category of branched-chain amino acids (BCAAs), which also includes isoleucine and valine. BCAAs are known for their role in muscle metabolism and energy production during physical activity.

Synthesis Analysis

Methods

The synthesis of D-Leucine, 2-(hydroxymethyl)- can be achieved through several methodologies:

  1. Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is subsequently hydrolyzed to yield the amino acid.
  2. Asymmetric Hydrogenation: This approach utilizes chiral catalysts to convert α-keto acids into the desired enantiomer of D-Leucine, 2-(hydroxymethyl)- with high enantioselectivity.
  3. Biocatalytic Processes: Enzymatic methods using transaminases or amino acid dehydrogenases can produce the amino acid under mild conditions, enhancing environmental sustainability.

Technical Details

The industrial production often incorporates advanced catalytic systems to ensure high purity and yield. Reaction conditions typically involve controlled temperature and pressure, along with appropriate solvent systems to facilitate the reactions.

Molecular Structure Analysis

Structure

The molecular formula for D-Leucine, 2-(hydroxymethyl)- is C7H15NO3C_7H_{15}NO_3. Its structure consists of a central carbon atom bonded to an amino group, a carboxylic acid group, a hydroxymethyl group, and a branched alkyl side chain.

Chemical Reactions Analysis

Reactions

D-Leucine, 2-(hydroxymethyl)- undergoes several types of chemical reactions similar to other amino acids:

  1. Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
  2. Reduction: The amino group may be reduced to form amines.
  3. Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Technical Details

  • Oxidizing Agents: Common agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typically used.
  • Nucleophiles for Substitution: Halides or alkoxides may act as nucleophiles in substitution reactions.
Mechanism of Action

D-Leucine, 2-(hydroxymethyl)- functions similarly to natural leucine in biological systems. It acts as a signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, crucial for protein synthesis regulation.

Process

Upon entering the cell, D-Leucine binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events that lead to increased protein synthesis and muscle growth. This mechanism is vital for maintaining muscle mass during periods of stress or caloric restriction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts readily with other amino acids and can participate in peptide bond formation.
PropertyValue
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Melting PointApproximately 180 °C
SolubilitySoluble in water
Applications

D-Leucine, 2-(hydroxymethyl)- has several scientific applications:

  1. Metabolic Studies: Used extensively to trace metabolic pathways involving leucine metabolism.
  2. Protein Synthesis Research: Helps investigate how leucine incorporation affects protein synthesis and degradation.
  3. Medical Research: Investigated for its role in muscle wasting diseases, diabetes management, and other metabolic disorders.
  4. Industrial Uses: Employed in the production of labeled peptides and proteins for pharmaceutical research.
Biosynthesis and Enzymatic Pathways

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms in D-Leucine Derivative Incorporation

Non-ribosomal peptide synthetases (NRPSs) employ a modular, assembly-line mechanism to incorporate non-proteinogenic amino acids like D-leucine, 2-(hydroxymethyl)- into complex natural products. Each NRPS module consists of core domains: adenylation (A) domains activate specific amino acid substrates as aminoacyl-adenylates, peptidyl carrier protein (PCP) domains shuttle growing peptide chains via 4'-phosphopantetheine (Ppant) arms, and condensation (C) domains catalyze peptide bond formation between adjacent modules [9]. For D-configured residues such as D-leucine, 2-(hydroxymethyl)-, specialized epimerization domains or dual-function C/E domains isomerize L-amino acids to their D-forms prior to chain elongation.

The incorporation of hydroxymethylated D-leucine derivatives requires precise substrate recognition by A domains. Structural studies reveal that A domains possess a conserved 10-Å binding pocket where residues dictate specificity through steric and electrostatic interactions. Hydroxymethyl-modified leucine analogs likely engage in hydrogen bonding with pocket residues (e.g., Asp, Thr, Ser), explaining the selectivity observed in compounds like kawaguchipeptins [1] [6]. Following activation, the amino acid is covalently loaded onto the PCP domain as a thioester. Downstream C domains then catalyze nucleophilic attack by the upstream peptide’s amino group, extending the chain while maintaining regio- and stereochemical fidelity.

  • Table 1: NRPS Domains Involved in D-Leucine Derivative Incorporation
    Domain TypeFunctionSpecificity Determinants
    Adenylation (A)Activates amino acid and loads onto PCPHydrophobic pocket residues recognizing leucine side chain; flexibility for hydroxymethyl modification
    Condensation (C)Forms peptide bondAccommodates D-configuration via stereo-selective active site
    Epimerization (E)Converts L- to D-amino acidCatalytic residues (e.g., His, Cys) abstracting α-proton
    Peptidyl Carrier Protein (PCP)Shuttles aminoacyl/peptidyl intermediates4'-Phosphopantetheine arm for thioester linkage

Stereochemical Control in Hydroxymethylation: Role of Racemases and Epimerases

The generation of D-leucine, 2-(hydroxymethyl)- hinges on enzymes that control stereochemistry at the α-carbon. PLP-dependent racemases (e.g., those encoded by ilvE homologs) interconvert L- and D-leucine through a quinonoid intermediate. This involves proton abstraction from the α-carbon via a catalytic lysine residue, forming a planar carbanion that permits reprotonation from either face [1] [10]. For hydroxymethylated derivatives, substrate-assisted catalysis is critical: the hydroxymethyl group’s hydrogen-bonding capacity stabilizes transition states during epimerization.

Engineered D-amino acid transaminases (DAATs) further enable stereoselective synthesis. For example, Bacillus sp. YM-1 DAAT variants (e.g., T242G mutant) exhibit broad substrate tolerance toward branched-chain D-amino acids, facilitating the amination of α-keto-4-hydroxymethylvalerate to yield D-leucine, 2-(hydroxymethyl)- [7]. Coupled enzymatic systems—combining L-specific deaminases (e.g., LAAD from Proteus mirabilis) with D-transaminases—achieve deracemization of racemic mixtures, producing D-hydroxymethylleucine with >99% ee [7].

The hydroxymethylation step itself precedes stereochemical control. 2-Oxoisovalerate, a leucine precursor, undergoes hydroxymethylation via aldol-like condensation catalyzed by Fe²⁺/α-ketoglutarate dioxygenases (e.g., GriE homologs). Subsequent stereoselective reduction by dehydrogenases (e.g., GriF-like enzymes) yields L-2-hydroxymethylleucine, which racemases then convert to the D-form [1] [6].

Substrate Specificity of Prenyltransferases in Modifying Cyclotryptophan-D-Leucine Conjugates

Prenyltransferases catalyze the attachment of isoprenoid groups to peptide scaffolds, with strict regioselectivity governed by structural features. In kawaguchipeptin A biosynthesis, the tryptophan C-prenyltransferase KgpF modifies cyclotryptophan residues adjacent to D-leucine. KgpF exhibits absolute specificity for:

  • Substrate Conformation: Cyclic peptides (e.g., WLNGDNNWSTP) over linear analogs
  • Amino Acid Context: Tryptophan flanked by small residues (e.g., Asn, Gly) at the P1 position
  • Isoprenoid Donor: Dimethylallyl pyrophosphate (DMAPP) but not geranyl pyrophosphate (GPP) [8]

KgpF’s catalytic mechanism involves electrophilic aromatic substitution, where the indole C3 of tryptophan attacks DMAPP’s C1, yielding a 3-prenylated derivative. The enzyme’s active site contains a hydrophobic cavity accommodating the indole ring, while acidic residues (e.g., Asp, Glu) coordinate DMAPP’s pyrophosphate group. Notably, the D-leucine moiety in kawaguchipeptin A’s cyclotryptophan-D-leucine dyad influences substrate binding via hydrophobic interactions with KgpF’s Leu-rich loops [8].

  • Table 2: Substrate Specificity of KgpF Prenyltransferase
    SubstratePrenylation EfficiencyKey Structural Determinants
    Cyclic WLNGDNNWSTP (kawaguchipeptin B)+++ (bis-prenylation)Cyclic scaffold; Trp at positions 1 and 8; D-Leu at position 4
    Linear WLNGDNNWSTP+ (mono-prenylation)Flexibility reducing binding affinity
    Cyclic TSQIWGSPVP++Trp at position 5; small residues (Ser, Gly) nearby
    Boc-TrpLack of peptide backbone constraints

Comparative Analysis of Kawaguchipeptin A/B Biosynthetic Gene Clusters

The kawaguchipeptin (kgp) gene cluster in Microcystis aeruginosa NIES-88 spans 9 kb and encodes six core biosynthetic proteins [5] [8]. Heterologous expression in E. coli confirmed its responsibility for producing both kawaguchipeptin A (prenylated) and B (non-prenylated):

kgp Cluster Organization:OA58_19035 (kgpG) → Cyanobactin S8 peptidaseOA58_19040 (kgpF) → Tryptophan C-prenyltransferaseOA58_19045 (kgpE) → Precursor peptide (3× WLNGDNNWSTP cores)OA58_19050 → Hypothetical proteinOA58_19052 (kgpC) → Biosynthesis scaffoldOA58_19055 (kgpB) → Macrocyclase

KgpE encodes three identical copies of the undecapeptide core, which are processed by the protease KgpA and macrocyclase KgpB. Crucially, KgpF’s prenylation converts kawaguchipeptin B to A, confirmed by co-expression with the mevalonate pathway (pMBI plasmid) in E. coli, which supplies DMAPP [8]. In contrast, kawaguchipeptin B’s cluster lacks prenyltransferase activity but retains identical proteolytic processing.

Divergent evolution is evident in kgpF sequences across cyanobacteria. While Nostocales prenyltransferases favor O-prenylation, KgpF catalyzes direct C-prenylation due to a unique active-site motif (e.g., Arg³⁴⁵, Asp¹⁷⁸) enabling indole C3 electrophilic substitution. This underlies kawaguchipeptin A’s signature bisprenylated cyclotryptophan-D-leucine motifs [8].

  • Table 3: Comparative Features of Kawaguchipeptin A and B
    FeatureKawaguchipeptin AKawaguchipeptin B
    StructureBis-C3-prenylated Trp residuesNon-prenylated Trp residues
    D-Amino AcidD-Leu at position 4L-Leu at position 4
    BioactivityNot reportedAnti-Staphylococcus aureus (MIC: 1 μg/mL)
    Biosynthetic RequirementKgpF + DMAPP supplyCore proteolysis/cyclization only
    Gene ClusterFull kgp (incl. kgpF)kgp without functional kgpF

List of Compounds:

  • D-Leucine, 2-(hydroxymethyl)-
  • Kawaguchipeptin A
  • Kawaguchipeptin B
  • Dimethylallyl pyrophosphate (DMAPP)
  • Cyclotryptophan
  • 2-Oxoisovalerate

Properties

Product Name

D-Leucine, 2-(hydroxymethyl)-

IUPAC Name

(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

UKFHHTGBNYQWFD-ZETCQYMHSA-N

Canonical SMILES

CC(C)CC(CO)(C(=O)O)N

Isomeric SMILES

CC(C)C[C@](CO)(C(=O)O)N

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